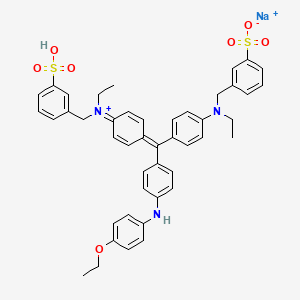
Coomassie blue R-250
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coomassie Blue R-250, also known as Coomassie Brilliant Blue R-250, is a disulfonated triphenylmethane dye. It is widely used in biochemistry for staining proteins in gel electrophoresis. The dye binds to proteins, allowing for their visualization and quantification. This compound is known for its reddish tint in the blue color of the dye, which differentiates it from its counterpart, Coomassie Blue G-250 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Coomassie Blue R-250 is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves sulfonation and diazotization reactions, followed by coupling with aromatic amines. The final product is purified through crystallization and filtration processes .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of methanol, glacial acetic acid, and water as solvents. The dye is then dried and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Coomassie Blue R-250 primarily undergoes non-covalent interactions with proteins. It does not participate in typical chemical reactions like oxidation, reduction, or substitution. Instead, it forms complexes with proteins through ionic interactions and Van der Waals forces .
Common Reagents and Conditions: The dye binds to proteins in acidic conditions, primarily through basic amino acids such as arginine, lysine, and histidine. The binding leads to a color change from reddish-brown to bright blue, with an absorption maximum at 595 nm .
Major Products Formed: The major product formed is the protein-dye complex, which is stable under acidic conditions and can be visualized on gels .
Applications De Recherche Scientifique
Coomassie Blue R-250 is extensively used in various scientific fields:
Chemistry: It is used for protein quantification in biochemical assays.
Biology: The dye is employed in gel electrophoresis to visualize and quantify proteins.
Medicine: this compound is used in diagnostic procedures to detect protein abnormalities.
Industry: The dye is used in the textile industry for coloring fabrics
Mécanisme D'action
Coomassie Blue R-250 is often compared with Coomassie Blue G-250. Both dyes are disulfonated triphenylmethane compounds, but G-250 has two additional methyl groups, giving it a greenish tint. While G-250 is more sensitive, R-250 provides better resolution and is more commonly used for protein detection .
Comparaison Avec Des Composés Similaires
- Coomassie Blue G-250
- Brilliant Blue G
- Brilliant Blue R
Coomassie Blue R-250 stands out for its high resolution and ability to detect low concentrations of proteins, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C45H45N3NaO7S2+ |
|---|---|
Poids moléculaire |
827.0 g/mol |
Nom IUPAC |
sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1 |
Clé InChI |
NKLPQNGYXWVELD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)
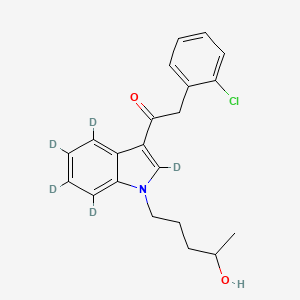
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,6R,8R,11S)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766321.png)
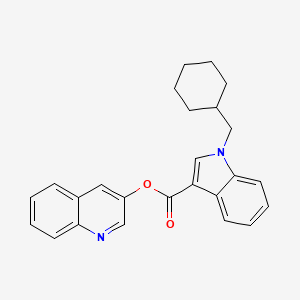
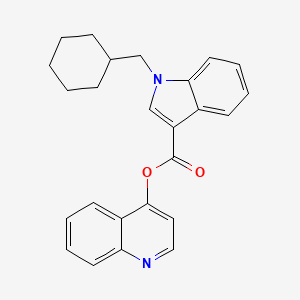
![sodium;[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10766346.png)
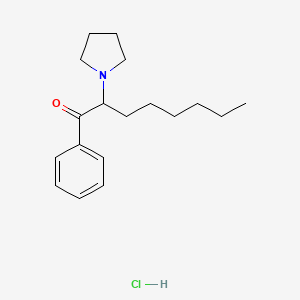
![[(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766355.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46R,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766365.png)
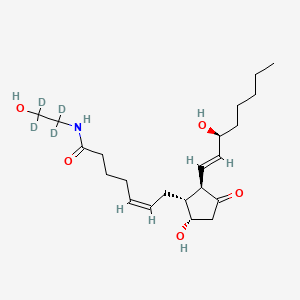
![(1S,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766377.png)
